molecular formula C16H20FN3O2S B4021192 N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

Cat. No.: B4021192
M. Wt: 337.4 g/mol
InChI Key: RVXKSAIKEMJEPG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with an appropriate carbonyl compound under basic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorophenyl halide with the piperazine derivative.

    Attachment of the tetrahydrofuran moiety: This can be done through a coupling reaction using a tetrahydrofuran derivative.

    Formation of the carbothioamide group: This is usually achieved by reacting the intermediate compound with a thiocarbonyl reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may result in the reduction of the carbothioamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorophenyl group may enhance its binding affinity to certain targets, while the tetrahydrofuran moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide: Similar structure with a chlorine atom instead of fluorine.

    N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide: Similar structure with a carboxamide group instead of carbothioamide.

Uniqueness

The unique combination of the fluorophenyl group and the tetrahydrofuran moiety in N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide may confer distinct biological and chemical properties compared to its analogs. This could result in different pharmacological profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c17-12-3-1-4-13(11-12)18-16(23)20-8-6-19(7-9-20)15(21)14-5-2-10-22-14/h1,3-4,11,14H,2,5-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXKSAIKEMJEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
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N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
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N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
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N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
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N-(3-fluorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

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